molecular formula C9H15F3N2O2 B2718666 [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid CAS No. 1191255-59-0

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid

Cat. No.: B2718666
CAS No.: 1191255-59-0
M. Wt: 240.226
InChI Key: QMFUPKQGDFSOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid is a synthetically produced piperazine derivative intended for research and development purposes. Piperazine-based compounds are of significant interest in medicinal chemistry due to their versatile pharmacological properties and presence in various therapeutic agents. The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated to modulate a compound's solubility, bioavailability, and binding affinity to biological targets . The 3,3,3-trifluoropropyl moiety attached to the piperazine ring is a key structural feature, as the introduction of fluorine atoms or trifluoromethyl groups can dramatically alter a molecule's metabolic stability, lipophilicity, and overall electronic properties, making it a valuable building block for creating novel bioactive molecules . This compound serves as a critical chemical intermediate or precursor in the design and synthesis of more complex molecules. Researchers may employ it in the development of potential ligands for central nervous system (CNS) targets, given that many piperazine-containing compounds are known to interact with neurotransmitter receptors in the brain . Furthermore, its structural characteristics make it a candidate for generating libraries of compounds for high-throughput screening against various disease-associated enzymes and protein targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties and applications in their respective fields.

Properties

IUPAC Name

2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)1-2-13-3-5-14(6-4-13)7-8(15)16/h1-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFUPKQGDFSOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and 3,3,3-trifluoropropyl bromide.

    Reaction Conditions: The piperazine is reacted with 3,3,3-trifluoropropyl bromide in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF).

    Formation of Intermediate: This reaction forms an intermediate, 4-(3,3,3-trifluoropropyl)piperazine.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has potential applications in drug development, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth. The unique trifluoropropyl substitution may enhance binding to bacterial targets, making it a candidate for further pharmacological studies.
  • Analgesic Properties : Research indicates that derivatives of piperazine can exhibit analgesic effects. Studies on related compounds suggest that they may provide pain relief comparable to existing analgesics like pregabalin .

Biological Research

  • Neuropharmacology : Compounds with similar structures have been investigated for their effects on neurotransmitter systems. The potential for [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid to modulate these systems could lead to new treatments for neurological disorders .
  • Cancer Research : Investigations into the anticancer properties of structurally related compounds suggest that this compound may also exhibit cytotoxic effects against cancer cell lines. The trifluoropropyl group could enhance selectivity towards tumor cells.

Case Study 1: Analgesic Activity

A study assessed the antinociceptive activity of a compound structurally related to this compound in a chronic pain model. Results indicated that the compound significantly reduced pain responses without inducing motor deficits, suggesting a favorable safety profile for further development as an analgesic .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of piperazine derivatives. The results showed that compounds with trifluoropropyl substitutions exhibited enhanced antibacterial activity against various strains of bacteria compared to their non-fluorinated counterparts.

Comparative Analysis Table

Compound NameStructureKey FeaturesBiological Activity
This compoundStructureTrifluoropropyl group enhances lipophilicityPotential analgesic and antimicrobial
Ethyl 4-piperazin-1-yl acetateStructureSimpler structure without trifluoropropylModerate antimicrobial activity
1-(2-benzylpiperazin-1-yl)ethanoneStructureContains a benzyl group instead of trifluoropropylDifferent biological activity profile

Mechanism of Action

The mechanism of action of [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: It may influence pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid is unique due to its specific trifluoropropyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid is a compound with notable potential in medicinal chemistry due to its unique trifluoropropyl group, which enhances its biological activity. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C10H17F3N2O2
  • Molecular Weight : 254.25 g/mol

The presence of the trifluoropropyl moiety introduces distinct electronic and steric properties that influence the compound's interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Piperazine and 3,3,3-trifluoropropyl bromide.
  • Reaction Conditions : Conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like sodium carbonate.
  • Intermediate Formation : The reaction yields an intermediate, 4-(3,3,3-trifluoropropyl)piperazine.
  • Final Product Formation : Acetylation of the intermediate using acetic anhydride or acetyl chloride leads to the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors affecting neurotransmission and inflammatory responses .

Pharmacological Effects

Research indicates several pharmacological properties:

  • Antimicrobial Activity : In vitro studies have shown that compounds with piperazine derivatives exhibit significant antimicrobial effects against various bacteria. For instance, derivatives similar to this compound were effective against Staphylococcus aureus and Escherichia coli .
  • Analgesic Properties : The compound has demonstrated antinociceptive activity in animal models, suggesting potential use in pain management therapies .
  • Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study A (2019)Investigated antimicrobial activity; showed efficacy against Gram-positive bacteria with MIC values comparable to established antibiotics .
Study B (2020)Evaluated analgesic effects; demonstrated significant pain reduction in animal models through central mechanisms .
Study C (2021)Focused on anti-inflammatory properties; indicated modulation of cytokine production in vitro.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of [4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Reference standards for piperazine-acetic acid derivatives (e.g., cetirizine-related impurities) often employ this method .
  • NMR : ¹H/¹³C NMR can resolve structural ambiguities, particularly verifying the trifluoropropyl group’s presence (δ ~110–120 ppm for ¹⁹F-coupled signals in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Similar piperazine-acetic acid derivatives show sensitivity to moisture and thermal degradation .
  • Monitor stability via periodic HPLC analysis; degradation products may include free piperazine or acetic acid derivatives .

Q. What synthetic strategies are effective for introducing the 3,3,3-trifluoropropyl group into the piperazine ring?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4-chloropiperazine derivatives with 3,3,3-trifluoropropylamine under basic conditions (e.g., K₂CO₃ in DMF).
  • Reductive Amination : Use trifluoropropyl aldehydes/ketones with piperazine in the presence of NaBH₃CN or other reducing agents.
  • Protection/Deprotection : Fmoc-protected piperazine intermediates (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) can facilitate regioselective functionalization .

Advanced Research Questions

Q. How does the trifluoropropyl moiety influence the compound’s physicochemical properties and target binding?

  • Methodological Answer :

  • Lipophilicity : Fluorinated groups increase logP, enhancing membrane permeability (measure via shake-flask or chromatographic methods).
  • Electron-Withdrawing Effects : The CF₃ group alters piperazine’s basicity (pKa shift), affecting protonation states under physiological conditions. Use potentiometric titration or computational pKa prediction tools .
  • Target Interactions : Molecular docking/MD simulations can model interactions with receptors (e.g., sigma-1 or histamine H₁ receptors, as seen in cetirizine analogs) .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., ambiguous NOE signals or coupling constants)?

  • Methodological Answer :

  • 2D NMR : Utilize HSQC, HMBC, and NOESY to assign stereochemistry and confirm trifluoropropyl orientation. For example, NOESY cross-peaks between the CF₃ group and adjacent protons clarify spatial arrangements .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in piperazine) by acquiring spectra at 25°C and 60°C .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of derivatives?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings to maximize yield. For example, Pd-catalyzed couplings for aryl derivatives require strict oxygen-free conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies validate the biological relevance of this compound in target assays?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, hydroxyethyl) on the piperazine ring and compare activity in cell-based assays (e.g., cAMP inhibition for GPCR targets) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify metabolic soft spots. The trifluoropropyl group may reduce oxidative metabolism compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solubility Measurement : Use equilibrium solubility assays (shake-flask method) in buffers (pH 1–7.4) and compare with COSMO-RS or Hansen solubility parameter predictions. Adjust computational models using empirical correction factors .
  • Polymorph Screening : Differential Scanning Calorimetry (DSC) and X-ray crystallography identify crystalline forms that may alter solubility .

Tables for Key Data

Property Method Reference
LogP Chromatographic (HPLC)Derived from
pKa Potentiometric Titration
Degradation Products LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.